molecular formula C7H13ClO2 B1582854 2-(2-Chloroethoxy)tetrahydro-2H-pyran CAS No. 5631-96-9

2-(2-Chloroethoxy)tetrahydro-2H-pyran

Cat. No. B1582854
Key on ui cas rn: 5631-96-9
M. Wt: 164.63 g/mol
InChI Key: ZVVQFPGYDBUGQB-UHFFFAOYSA-N
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Patent
US05969135

Procedure details

1-Chloro ethanol (8.06 g, 100 mmol) was dissolved in dry CH2Cl2 (100 ml ) and cooled to 0° C. in an ice bath under argon. To this stirred solution was added dihydropyran (12.6 g, 150 mmol) followed by pyridinium -p-toluene -4-sulfonate (1.25 g, 5 mmol) and the stirring continued for overnight. The reaction mixture was evaporated to dryness and dissolved in EtOAc (200 ml). The EtOAC extract was washed with 5% NaHCO3 solution (100 ml), water (100 ml) and brine (100 ml). The organic extract was dried and evaporated to dryness. The crude material was purified by flash chromatography over silica gel using hexane→CH2Cl2 as the eluent. The pure fractions collected together and evaporated to give 11 g (67%) of pure product.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
pyridinium -p-toluene -4-sulfonate
Quantity
1.25 g
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([OH:4])[CH3:3].[O:5]1[CH:10]=[CH:9][CH2:8][CH2:7][CH2:6]1.C(Cl)[Cl:12]>>[Cl:12][CH2:3][CH2:2][O:4][CH:10]1[CH2:9][CH2:8][CH2:7][CH2:6][O:5]1

Inputs

Step One
Name
Quantity
8.06 g
Type
reactant
Smiles
ClC(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
pyridinium -p-toluene -4-sulfonate
Quantity
1.25 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The EtOAC extract
WASH
Type
WASH
Details
was washed with 5% NaHCO3 solution (100 ml), water (100 ml) and brine (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The pure fractions collected together
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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